molecular formula C19H17ClN2O2 B11583765 9-chloro-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

9-chloro-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11583765
M. Wt: 340.8 g/mol
InChI Key: XRFOGCLJQPTYEP-UHFFFAOYSA-N
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Description

9-CHLORO-6-METHYL-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the class of fused tetracyclic quinolines. These compounds are known for their significant biological and pharmacological properties, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-CHLORO-6-METHYL-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes under acidic or basic conditions . Another approach is the Pfitzinger reaction, which uses isatin and substituted acetic acids .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and the use of ionic liquids as solvents have been explored to optimize reaction conditions and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-CHLORO-6-METHYL-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-CHLORO-6-METHYL-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound’s antimicrobial properties are linked to its disruption of bacterial cell membranes .

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

9-chloro-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H17ClN2O2/c1-11-5-10-16(20)17-14-3-2-4-15(14)19(21-18(11)17)12-6-8-13(9-7-12)22(23)24/h2-3,5-10,14-15,19,21H,4H2,1H3

InChI Key

XRFOGCLJQPTYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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